molecular formula C9H18O8 B13403789 alpha-d-Galactopyranoside, 2-hydroxy-1-(hydroxymethyl)ethyl

alpha-d-Galactopyranoside, 2-hydroxy-1-(hydroxymethyl)ethyl

Cat. No.: B13403789
M. Wt: 254.23 g/mol
InChI Key: AQTKXCPRNZDOJU-UHFFFAOYSA-N
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Description

2-O-(alpha-D-glucopyranosyl)glycerol is a naturally occurring compound found in various bacteria and plants It is known for its role as an osmolyte, helping organisms to counteract osmotic stress in saline environments

Preparation Methods

Synthetic Routes and Reaction Conditions

2-O-(alpha-D-glucopyranosyl)glycerol can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose. This reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .

Industrial Production Methods

Industrial production of 2-O-(alpha-D-glucopyranosyl)glycerol often employs whole cell-based enzyme formulations. Recombinant production in Escherichia coli has been shown to be effective, with high-yield bioreactor cultivations yielding significant amounts of the enzyme required for the synthesis . The use of immobilized enzymes and controlled bioreactor conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-O-(alpha-D-glucopyranosyl)glycerol primarily undergoes glycosylation reactions. The enzymatic glycosylation of glycerol is a key reaction, where sucrose phosphorylase transfers a glucosyl group to glycerol .

Common Reagents and Conditions

The common reagents used in the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol include sucrose and glycerol. The reaction conditions are typically mild, with the use of immobilized enzymes to facilitate the glycosylation process .

Major Products Formed

The major product formed from the glycosylation reaction is 2-O-(alpha-D-glucopyranosyl)glycerol itself. This compound can be further utilized in various applications due to its stabilizing properties .

Scientific Research Applications

2-O-(alpha-D-glucopyranosyl)glycerol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-(alpha-D-glucopyranosyl)glycerol involves its role as an osmolyte. It helps to stabilize proteins and cellular structures under osmotic stress by maintaining the osmotic balance within cells. The compound interacts with various molecular targets, including aquaporins and other membrane proteins, to exert its effects .

Comparison with Similar Compounds

2-O-(alpha-D-glucopyranosyl)glycerol is unique due to its specific glycosylation pattern and its role as an osmolyte. Similar compounds include:

These compounds share similar stabilizing properties but differ in their specific molecular structures and applications.

Properties

IUPAC Name

2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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